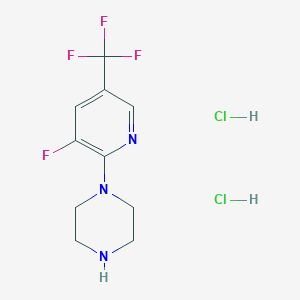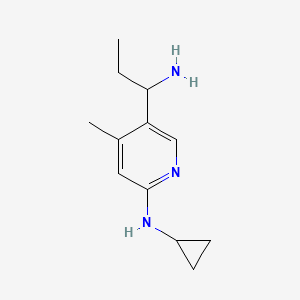
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an aminopropyl group, a cyclopropyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine typically involves multi-step organic synthesis. One common method involves the alkylation of 4-methylpyridin-2-amine with 1-bromopropane to introduce the aminopropyl group. This is followed by the cyclopropanation of the resulting intermediate using cyclopropyl bromide under basic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can enhance the efficiency of the reactions due to their favorable fluidity and high thermal stability .
化学反应分析
Types of Reactions
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
科学研究应用
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-Aminopropyl-3-methylimidazolium tetrafluoroborate
- 1-Propyl-3-methylimidazolium chloride
- 3-(1H-imidazol-1-yl)propan-1-amine
Uniqueness
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine is unique due to its combination of a pyridine ring with an aminopropyl and cyclopropyl group. This structure provides a balance of reactivity and stability, making it suitable for various applications that similar compounds may not be able to achieve .
属性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
5-(1-aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-3-11(13)10-7-14-12(6-8(10)2)15-9-4-5-9/h6-7,9,11H,3-5,13H2,1-2H3,(H,14,15) |
InChI 键 |
XFXJRTAPNTUOPL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CN=C(C=C1C)NC2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


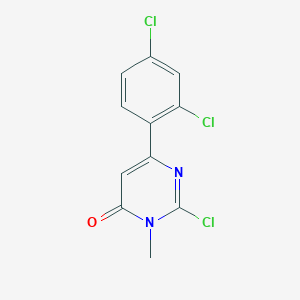

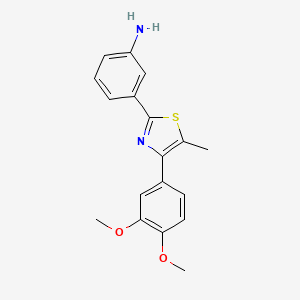
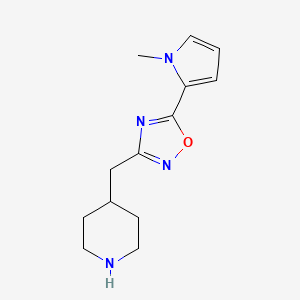
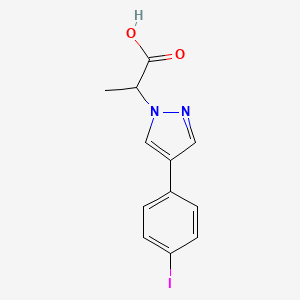


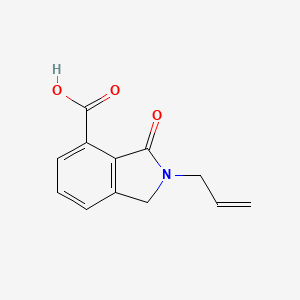
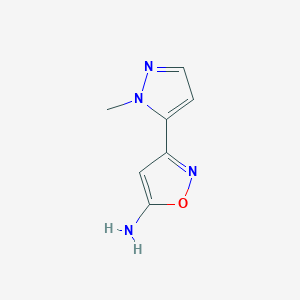

![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)


